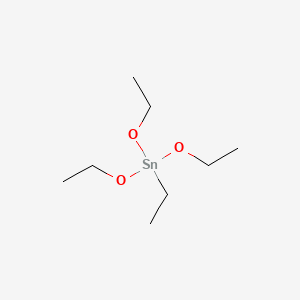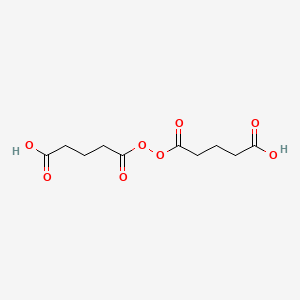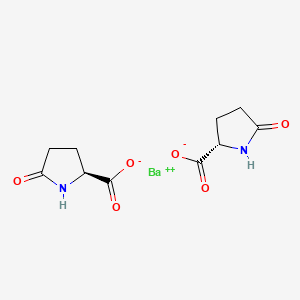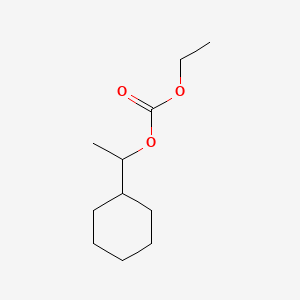
Disodium 2,2'-dithiobishexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 2,2’-dithiobishexanoate is an organic compound with the molecular formula C12H20Na2O4S2. It is a disodium salt of 2,2’-dithiobishexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two hexanoate groups linked by a disulfide bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’-dithiobishexanoate typically involves the reaction of hexanoic acid with sodium hydroxide to form the sodium salt of hexanoic acid. This intermediate is then reacted with sulfur to introduce the disulfide linkage, resulting in the formation of disodium 2,2’-dithiobishexanoate. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the disulfide bond.
Industrial Production Methods
Industrial production of disodium 2,2’-dithiobishexanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to optimize the production process.
化学反应分析
Types of Reactions
Disodium 2,2’-dithiobishexanoate undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hexanoate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the hexanoate groups under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted hexanoates depending on the nucleophile used.
科学研究应用
Disodium 2,2’-dithiobishexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Employed in biochemical studies to investigate disulfide bond formation and reduction in proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of disodium 2,2’-dithiobishexanoate involves the disulfide bond, which can undergo redox reactions. In biological systems, the compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds. This interaction can affect the structure and function of proteins, making it a valuable tool in biochemical research.
相似化合物的比较
Disodium 2,2’-dithiobishexanoate can be compared with other disodium salts of dithiobisalkanoic acids, such as disodium 2,2’-dithiobisethanoate and disodium 2,2’-dithiobispropanoate. These compounds share similar structural features but differ in the length of the alkanoic acid chain. The uniqueness of disodium 2,2’-dithiobishexanoate lies in its specific chain length, which can influence its reactivity and applications.
List of Similar Compounds
- Disodium 2,2’-dithiobisethanoate
- Disodium 2,2’-dithiobispropanoate
- Disodium 2,2’-dithiobisbutanoate
属性
CAS 编号 |
22414-92-2 |
|---|---|
分子式 |
C12H20Na2O4S2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
disodium;2-(1-carboxylatopentyldisulfanyl)hexanoate |
InChI |
InChI=1S/C12H22O4S2.2Na/c1-3-5-7-9(11(13)14)17-18-10(12(15)16)8-6-4-2;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI 键 |
CCUFANNEZUMQIH-UHFFFAOYSA-L |
规范 SMILES |
CCCCC(C(=O)[O-])SSC(CCCC)C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)




